2-(Oxetan-3-yl)acetonitrile CAS 1123787-67-6 properties
2-(Oxetan-3-yl)acetonitrile CAS 1123787-67-6 properties
An In-Depth Technical Guide to 2-(Oxetan-3-ylidene)acetonitrile (CAS 1123787-67-6)
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Oxetane Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the small, saturated heterocycles, the oxetane ring has emerged as a particularly valuable motif.[1][2] Unlike its more flexible five- and six-membered counterparts, the four-membered oxetane ring is a strained, yet stable, system that imparts a distinct three-dimensionality to molecular structures.[1][3] This unique geometry, combined with the ring's inherent polarity, makes it an attractive bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] The incorporation of an oxetane can significantly modulate key drug-like properties, including aqueous solubility, lipophilicity (LogD), metabolic stability, and even target selectivity.[3][4][5]
This guide focuses on 2-(Oxetan-3-ylidene)acetonitrile , CAS 1123787-67-6. It is critical to distinguish this molecule, which features an exocyclic double bond (a "ylidene" functional group), from its saturated analog, 2-(oxetan-3-yl)acetonitrile. The presence of this α,β-unsaturated nitrile system introduces unique reactivity and conformational constraints, making it a versatile building block for further chemical elaboration in drug discovery campaigns. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, synthesis, and potential applications.
Physicochemical and Spectral Properties
The fundamental properties of 2-(Oxetan-3-ylidene)acetonitrile are summarized below. These data are crucial for planning synthetic transformations, purification procedures, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1123787-67-6 | [6][7][8][9][10][11][12][13] |
| Molecular Formula | C₅H₅NO | [7][9][10] |
| Molecular Weight | 95.10 g/mol | [7][9][10] |
| Appearance | White to light yellow solid | [8] |
| Melting Point | 56-58 °C | [8] |
| Boiling Point | 216 °C at 760 mmHg | [6][8] |
| Density | 1.309 g/cm³ | [8] |
| Flash Point | 88.4 °C (88 °C) | [6][8] |
| Storage Temperature | 2-8 °C, Inert atmosphere | [8][10] |
| InChI Key | DSKHBLMKLTZNRU-UHFFFAOYSA-N | [8][9] |
Spectral Data Analysis
The following spectral data provides structural confirmation of 2-(Oxetan-3-ylidene)acetonitrile.[8]
-
¹H NMR (300 MHz, DMSO-d₆): δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H).
-
¹³C NMR (300 MHz, DMSO-d₆): δ 163.57, 114.17, 9.88, 78.66, 78.53.
-
Infrared (IR, KBr) : 2219 cm⁻¹.
Expert Interpretation: The IR absorption at 2219 cm⁻¹ is characteristic of a nitrile (C≡N) stretching vibration conjugated with a C=C double bond. The ¹H NMR signals in the 5.2-5.4 ppm range correspond to the vinylic proton and the methylene protons of the oxetane ring. The ¹³C NMR data further supports the structure, with signals representing the quaternary carbon of the double bond, the nitrile carbon, the vinylic carbon, and the two carbons of the oxetane ring.
Synthesis: A Reliable Horner-Wadsworth-Emmons Approach
The most direct and commonly cited synthesis of 2-(Oxetan-3-ylidene)acetonitrile involves a Horner-Wadsworth-Emmons (HWE) reaction.[8] This olefination protocol is highly reliable for converting ketones into α,β-unsaturated nitriles and is favored for its stereoselectivity and the water-soluble nature of the phosphate byproduct, which simplifies purification.
The overall transformation is the reaction of oxetan-3-one with the anion of diethyl cyanomethylphosphonate.
Diagram of Synthetic Workflow
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Detailed Step-by-Step Experimental Protocol
This protocol is adapted from a validated literature procedure.[8]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dimethoxyethane (DME), anhydrous
-
Diethyl cyanomethylphosphonate
-
Oxetan-3-one
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with a suspension of sodium hydride (1.23 eq) in anhydrous DME.
-
Anion Formation: Cool the suspension to 0-5 °C using an ice bath. Slowly add diethyl cyanomethylphosphonate (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Causality Insight: This exothermic deprotonation step generates the reactive phosphonate carbanion. Maintaining a low temperature is crucial to prevent side reactions and ensure controlled formation of the nucleophile.
-
-
Reaction Initiation: Stir the mixture at 0-5 °C for 30 minutes. The mixture should become a homogeneous solution, indicating complete formation of the phosphonate anion.
-
Addition of Ketone: Add a solution of oxetan-3-one (1.0 eq) in anhydrous DME dropwise to the reaction mixture at 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Causality Insight: The reaction proceeds via nucleophilic attack of the phosphonate anion on the carbonyl carbon of oxetan-3-one, followed by an intramolecular cyclization and elimination sequence to form the alkene and the phosphate byproduct. Allowing the reaction to proceed overnight ensures maximum conversion.
-
-
Aqueous Workup: Carefully quench the reaction by pouring the mixture into water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting product is an oil that solidifies upon standing.[8]
Reactivity and Strategic Applications in Drug Discovery
The structure of 2-(Oxetan-3-ylidene)acetonitrile presents two key features for medicinal chemists: the oxetane ring and the α,β-unsaturated nitrile.
-
The Oxetane as a Physicochemical Modulator: As established, the oxetane moiety is a proven tool for enhancing solubility and metabolic stability while providing a three-dimensional exit vector.[1][3][4] In a drug candidate, replacing a gem-dimethyl group with an oxetane can reduce lipophilicity and potentially escape P450 metabolism, while substituting a carbonyl with an oxetane can eliminate unwanted reactivity (e.g., keto-enol tautomerism) and act as a hydrogen bond acceptor.[1][2]
-
The α,β-Unsaturated Nitrile as a Chemical Handle: This functional group is a Michael acceptor, making it susceptible to nucleophilic addition. This reactivity can be exploited for covalent modification of biological targets (e.g., cysteine residues in enzyme active sites) or as a handle for further synthetic diversification to build molecular complexity.
Logical Relationship Diagram
Caption: Key structural features and their strategic implications.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 2-(Oxetan-3-ylidene)acetonitrile is not widely available, the structural alerts from the nitrile functionality and general laboratory chemical safety principles necessitate careful handling. The related compound, acetonitrile, is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[14][15][16]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and reducing agents.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
Conclusion
2-(Oxetan-3-ylidene)acetonitrile is a valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis is straightforward via the Horner-Wadsworth-Emmons reaction. The molecule uniquely combines the beneficial physicochemical properties of the oxetane ring with the reactive potential of an α,β-unsaturated nitrile. For research teams aiming to optimize solubility, metabolic stability, and three-dimensional complexity while retaining a functional handle for further chemical exploration or covalent targeting, this compound represents a strategic and high-potential starting material.
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